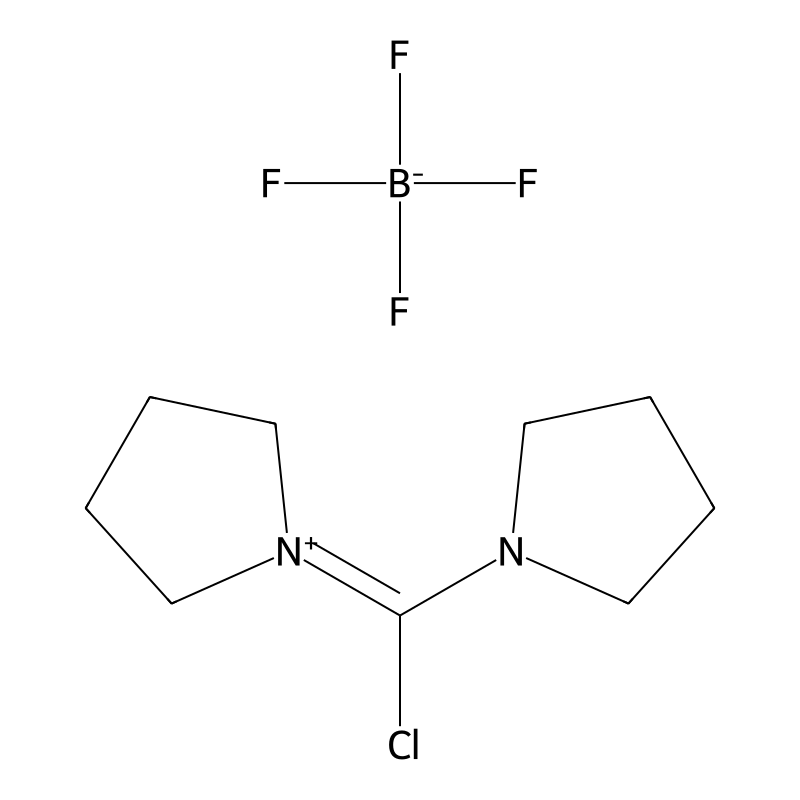1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
1-CPyICU finds application as a catalyst in various organic reactions, particularly in the realm of C-C bond formation reactions. Studies have demonstrated its effectiveness in promoting aldol reactions, Mannich reactions, and Friedel-Crafts alkylation reactions. [PubChem, Compound Summary for 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate, ]
Ionic Liquids:
1-CPyICU possesses properties characteristic of ionic liquids, a class of molten salts with unique physiochemical properties. These properties, including thermal stability, low volatility, and tunable polarity, make 1-CPyICU a potential candidate for various research applications. For instance, it can be employed as a solvent or catalyst in reactions requiring specific reaction conditions or separation processes. [ScienceDirect, M. Pilar de la Cruz et al., "Ionic Liquids as Lewis Acid-Base Catalysts in Friedel-Crafts Reactions," 2004, ]
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate is a chemical compound with the molecular formula and a molecular weight of 274.49 g/mol. This compound features a pyrrolidine ring, which contributes to its unique reactivity and biological properties. The tetrafluoroborate anion enhances its stability and solubility in various solvents, making it suitable for a range of applications in organic synthesis and medicinal chemistry.
- Substitution Reactions: The chlorine atom in the compound can be replaced by various nucleophiles, facilitating nucleophilic substitution reactions.
- Condensation Reactions: It acts as a condensing agent, promoting the formation of carbon-nitrogen bonds, which are critical in organic synthesis.
- Oxidation and Reduction: Although less common, the compound can participate in redox reactions depending on the reagents and conditions utilized.
Common reagents used in these reactions include amines and alcohols, influencing the major products formed based on specific reaction conditions .
The biological activity of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate is primarily attributed to its structural properties. Research indicates potential applications in drug discovery, particularly for developing pyrrolidine-based therapeutic agents. Its ability to interact with biological molecules makes it a candidate for further investigation in pharmacological studies .
The synthesis of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate typically involves:
- Starting Materials: Pyrrolidine is reacted with a chlorinating agent.
- Reaction Conditions: The reaction is conducted in the presence of tetrafluoroboric acid under inert atmosphere conditions at room temperature to ensure stability.
- Purification: The resulting product is purified through crystallization or chromatography techniques to achieve the desired purity level .
This compound has diverse applications across various fields:
- Organic Chemistry: It serves as a reagent for synthesizing complex organic molecules, particularly those requiring carbon-nitrogen bond formation.
- Biological Research: Its structural characteristics make it useful for studying interactions between small molecules and biological targets.
- Medicinal Chemistry: It is explored for potential use in developing novel therapeutics due to its unique reactivity profile.
- Industrial Uses: The stability and reactivity of this compound make it valuable in processes requiring robust chemical intermediates .
Interaction studies involving 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate focus on its reactivity with various nucleophiles and biological targets. These studies help elucidate the mechanisms by which this compound can influence biological pathways or facilitate synthetic transformations. Understanding these interactions is crucial for optimizing its application in drug development and organic synthesis .
Several compounds exhibit structural or functional similarities to 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylpyrrolidine Tetrafluoroborate | C₅H₁₄BF₄N | Lacks chlorine substitution; simpler structure |
| N,N-Dimethylpyrrolidine Tetrafluoroborate | C₇H₁₄BF₄N | Contains dimethyl groups; different steric properties |
| Pyrrolidine Hydrochloride | C₄H₉ClN | A simpler hydrochloride salt; lacks tetrafluoroborate anion |
The uniqueness of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate lies in its specific chlorinated structure and the presence of the tetrafluoroborate ion, which enhances its stability and reactivity compared to these similar compounds. Its ability to act as both a nucleophile and an electrophile sets it apart in synthetic applications and biological interactions .
GHS Hazard Statements
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








